[(1S)-1-amino-3-methylbutyl]phosphonic acid
Overview
Description
[(1S)-1-amino-3-methylbutyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a chiral carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-amino-3-methylbutyl]phosphonic acid typically involves the reaction of a suitable amine with a phosphonic acid derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow processes and the use of more robust catalysts to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-amino-3-methylbutyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the amino group or the phosphonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids.
Scientific Research Applications
[(1S)-1-amino-3-methylbutyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can act as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms.
Industry: It is used in the formulation of flame retardants and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1S)-1-amino-3-methylbutyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function.
Comparison with Similar Compounds
[(1S)-1-amino-3-methylbutyl]phosphonic acid can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: Another organophosphorus compound with similar properties but different structural features.
Alendronic acid: A bisphosphonate used in the treatment of osteoporosis, which also contains a phosphonic acid group but has a different mechanism of action.
Glyphosate: A widely used herbicide that contains a phosphonic acid group and acts by inhibiting a key enzyme in plants.
The uniqueness of this compound lies in its specific chiral structure and the presence of both an amino group and a phosphonic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S)-1-amino-3-methylbutyl]phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUCAWEADMPM-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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